Cis-2-phenyl-3,3a,4,9b-tetrahydrochromeno[4,3-b]pyrrole
Description
Cis-2-phenyl-3,3a,4,9b-tetrahydrochromeno[4,3-b]pyrrole is a heterocyclic compound featuring a fused chromene-pyrrole scaffold. Its structure comprises a benzopyran (chromene) ring fused to a pyrrolidine ring, with a phenyl substituent at the C2 position. The cis stereochemistry refers to the spatial arrangement of substituents on the pyrrolidine ring, which influences its conformational stability and biological interactions.
Properties
Molecular Formula |
C17H15NO |
|---|---|
Molecular Weight |
249.31 g/mol |
IUPAC Name |
(3aR,9bS)-2-phenyl-3,3a,4,9b-tetrahydrochromeno[4,3-b]pyrrole |
InChI |
InChI=1S/C17H15NO/c1-2-6-12(7-3-1)15-10-13-11-19-16-9-5-4-8-14(16)17(13)18-15/h1-9,13,17H,10-11H2/t13-,17-/m0/s1 |
InChI Key |
GRFVFLYBHMKISL-GUYCJALGSA-N |
Isomeric SMILES |
C1[C@H]2COC3=CC=CC=C3[C@H]2N=C1C4=CC=CC=C4 |
Canonical SMILES |
C1C2COC3=CC=CC=C3C2N=C1C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-2-phenyl-3,3a,4,9b-tetrahydrochromeno[4,3-b]pyrrole typically involves a one-pot domino reaction. This method includes the reaction of tryptamines, alkyl propiolates, and 2-aryl-3-nitro-2H-chromenes. The reaction proceeds through a series of steps, including the generation of β-enamino ester, Michael addition, Pictet–Spengler reaction, and annulation process . The reaction conditions are optimized to achieve high yields and atomic economy, aligning with the principles of sustainable chemistry.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the one-pot domino reaction approach provides a scalable and efficient route for its synthesis. The use of readily available starting materials and mild reaction conditions makes this method suitable for large-scale production.
Chemical Reactions Analysis
Reactivity with Allenes
Reactions with O-allenyl salicylaldehyde produce new chromeno[2,3-b]pyrrole derivatives. For instance, sarcosine reacts with O-allenyl salicylaldehyde under reflux or microwave conditions, yielding 1-methyl-1,2,3,9a-tetrahydrochromeno[2,3-b]pyrrole (59–66% yield). The stereochemistry is confirmed via NMR (e.g., HMBC correlations) .
Mechanistic Insights
The synthesis involves intramolecular cycloaddition of azomethine ylides with α,β-unsaturated bonds. For example, O-propargylsalicylaldehyde forms a pyran ring intermediate, which undergoes elimination to generate the ylide. Subsequent cycloaddition with the alkyne forms the fused bicyclic structure .
Stereochemical Considerations
The "cis" configuration in the target compound likely arises from stereoselective cycloaddition . In related systems, the stereochemistry of the pyran ring (e.g., benzylic methine proton coupling constants) dictates the cis/trans relationship of substituents .
Alternative Synthetic Routes
Zinc-mediated reductive cyclization of nitrochromanes can also yield tetrahydrochromeno[3,4-b]pyrroles, though structural isomerism (3,4-b vs. 4,3-b) may influence reaction pathways .
Byproduct Formation
Reactions may produce minor byproducts, such as aromatized derivatives (e.g., dihydrochromeno[4,3-b]pyrrole) or ring-opening products (e.g., monocyclic pyrroles) .
Scientific Research Applications
Cis-2-phenyl-3,3a,4,9b-tetrahydrochromeno[4,3-b]pyrrole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Mechanism of Action
The mechanism by which cis-2-phenyl-3,3a,4,9b-tetrahydrochromeno[4,3-b]pyrrole exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. The pathways involved may include signal transduction cascades, leading to changes in cellular functions. Detailed studies are required to elucidate the exact molecular mechanisms and targets.
Comparison with Similar Compounds
Structural and Conformational Comparisons
Core Scaffold Variations
Hexahydrochromeno[4,3-b]pyrrole Derivatives
- 1-Methyl-3-(2-methylphenyl)-3a-nitro-hexahydrochromeno[4,3-b]pyrrole (): Conformation: The pyrrolidine ring adopts an envelope conformation (C or N as the flap), while the pyran ring exists in a half-chair conformation. These features are consistent across similar chromeno-pyrrole systems . Crystallography: Asymmetric unit contains two independent molecules with distinct hydrogen-bonding networks (C–H···O and C–H···π interactions) .
Dihydrochromeno[4,3-b]pyrrole Derivatives ():
Hexahydrobenzo[f]chromeno[4,3-b]pyrrole ():
Substituent Effects
- Chlorophenyl and Carbamate Groups (): Derivatives like (3aRS,9bSR)-3-(4-chlorophenyl)-hexahydrochromeno[4,3-b]pyrrole-3a-carbonitrile exhibit enhanced lipophilicity, while carbamates at C6 (e.g., compound 4 in ) show potent acetylcholinesterase (AChE) inhibition, rivaling physostigmine .
Acetylcholinesterase (AChE) Inhibition
- Compound 4 (6-carbamate derivative): Exhibits AChE inhibition potency comparable to physostigmine (IC₅₀ ≈ 0.1 µM). Activity drops 60-fold for C7-carbamate (compound 5) and 550-fold for C8-carbamate (compound 6), highlighting the critical role of substituent position .
- Enantioselectivity : Minimal differences between (-)-4 and (+)-4 enantiomers suggest a flexible binding pocket .
Structural Determinants of Activity
Crystallographic and Computational Tools
- Software: SHELX programs (SHELXL, SHELXS) are widely used for refining chromeno-pyrrole structures . ORTEP-3 aids in visualizing thermal ellipsoids and hydrogen-bonding networks .
- Key Parameters: Average σ(C–C) = 0.002 Å and R factor = 0.049 for hexahydrochromeno[4,3-b]pyrrole derivatives .
Q & A
Q. What are the common synthetic methodologies for preparing chromeno[4,3-b]pyrrole derivatives, and how do reaction conditions influence stereochemical outcomes?
Chromeno[4,3-b]pyrroles are typically synthesized via multi-component reactions (MCRs) involving chromenones, aldehydes, and amines. For example, cyclocondensation of 4-chlorophenyl-substituted aldehydes with chromenone derivatives under acidic conditions yields hexahydrochromeno[4,3-b]pyrroles. Stereochemical outcomes are influenced by solvent polarity, temperature, and catalyst choice (e.g., chiral N-heterocyclic carbenes for enantioselectivity). X-ray crystallography is critical for confirming stereochemistry .
Q. How is the structural conformation of cis-2-phenyl derivatives validated experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining ring puckering, stereochemistry, and intermolecular interactions. Software suites like SHELXL (for refinement) and ORTEP-3 (for visualization) are used to analyze bond lengths, angles, and torsional strain. For example, SC-XRD data for methyl-substituted derivatives reveal non-planar puckering in the pyrrole and chromene rings .
Q. What analytical techniques are essential for characterizing chromeno[4,3-b]pyrrole derivatives?
Key techniques include:
- NMR spectroscopy : To confirm regiochemistry and substituent orientation (e.g., NOESY for cis vs. trans configurations).
- Mass spectrometry (HRMS) : For molecular ion validation.
- SC-XRD : To resolve stereochemical ambiguities.
- DSC/TGA : For thermal stability assessment during polymorph screening .
Advanced Research Questions
Q. How can enantioselective synthesis of chromeno[4,3-b]pyrroles be achieved, and what catalysts optimize stereochemical control?
N-Heterocyclic carbene (NHC) catalysts enable asymmetric synthesis via cascade cycloadditions. For example, using chiral NHCs with enal substrates yields tetrasubstituted chromeno[4,3-b]pyrroles with >90% enantiomeric excess (ee). The steric bulk of the catalyst directs facial selectivity during the [4+2] cyclization step .
Q. What computational methods are employed to predict the bioactivity of chromeno[4,3-b]pyrroles, and how do docking studies inform SAR?
Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess reactivity, while molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like α-glucosidase. Substituents at the 3a-position (e.g., nitrile or carboxylate groups) enhance hydrogen bonding to catalytic residues, as shown in kinetic studies .
Q. How do ring-puckering dynamics influence the pharmacological properties of chromeno[4,3-b]pyrroles?
Puckering coordinates (e.g., Cremer-Pople parameters) quantify non-planarity in the pyrrole and chromene rings. For instance, cis-2-phenyl derivatives exhibit chair-like puckering, which modulates solubility and membrane permeability. MD simulations reveal correlations between puckering amplitude and bioavailability .
Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for chromeno[4,3-b]pyrroles?
Discrepancies between SC-XRD (rigid crystal packing) and solution-state NMR (dynamic conformers) are addressed via:
Q. How are structure-activity relationships (SAR) optimized for α-glucosidase inhibition?
Systematic substitution at the 3-phenyl and 3a-positions reveals that electron-withdrawing groups (e.g., -CN, -F) enhance inhibitory activity (IC50 values < 10 µM). Kinetic assays (e.g., Lineweaver-Burk plots) identify non-competitive inhibition mechanisms, validated by docking into the allosteric site of Saccharomyces cerevisiae α-glucosidase .
Methodological Considerations
- Stereochemical Analysis : Use SHELX and ORTEP-3 for refining and visualizing SC-XRD data .
- Synthetic Protocols : Prioritize MCRs for diversity-oriented synthesis, with chiral catalysts for enantioselectivity .
- Data Validation : Cross-reference crystallographic data with DFT-optimized geometries to account for environmental effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
